molecular formula C19H23N5O2 B2964464 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-11-4

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2964464
CAS No.: 872840-11-4
M. Wt: 353.426
InChI Key: BKIWHMZLTFZQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an imidazo[2,1-f]purine ring, a tolyl group, and an isobutyl group. The tolyl group is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The position of the methyl group and the R group on the aromatic ring can generate three possible structural isomers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine ring, the tolyl group, and the isobutyl group. The tolyl group can exist in three possible structural isomers depending on the position of the methyl group .


Chemical Reactions Analysis

The tolyl group in the compound can undergo various reactions. For example, tolyl groups can be included into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Synthesis and Properties

  • Mesoionic purinone analogs, which are related to the compound , have been synthesized and studied for their tautomeric forms and reactions. These analogs undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).

Marine Natural Products

  • Purine alkaloids with structures similar to the compound of interest have been isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa. These compounds have shown weak cytotoxicity toward human cancer cell lines (Qi, Zhang, & Huang, 2008).

Structural Analysis

  • Research on structurally similar compounds, such as racemic imidazolidine diones, includes their synthesis, spectral analysis, and comparison between experimental and theoretical calculations. These studies help in understanding the molecular geometry and electronic spectrum of such compounds (Prasad et al., 2018).

Pharmaceutical Potential

  • Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and biologically evaluated for their activity at adenosine receptors, identifying potent and selective antagonists. This indicates potential pharmaceutical applications (Baraldi et al., 2005).

Antiviral Activity

  • N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been synthesized and tested for antiviral activity against various viruses. This demonstrates the potential of these compounds in antiviral research (Kim et al., 1978).

Properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWHMZLTFZQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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